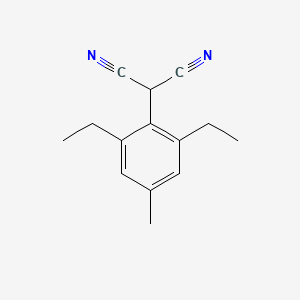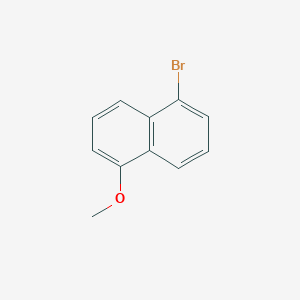
4-Nitroindolina-2,3-diona
Descripción general
Descripción
4-nitro-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C8H4N2O4 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-nitro-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de la Monoaminooxidasa
Los derivados de la 4-Nitroindolina-2,3-diona se han estudiado por su potencial como inhibidores reversibles de la monoaminooxidasa (MAO) . Estos compuestos podrían ser beneficiosos para el tratamiento de diversos trastornos neurológicos, como la depresión y la enfermedad de Parkinson, al evitar la descomposición de los neurotransmisores monoamina.
Agentes Antimicrobianos y Antifúngicos
Las investigaciones han indicado que ciertos derivados de la this compound exhiben propiedades antimicrobianas y antifúngicas . Esto los convierte en valiosos para el desarrollo de nuevos medicamentos para combatir las cepas resistentes de bacterias y hongos.
Herbicidas
Los análogos estructurales de la this compound se han explorado por su uso como herbicidas . Su capacidad para interferir con las vías biológicas esenciales en las plantas se puede aprovechar para controlar el crecimiento de malezas en la agricultura.
Colorantes y Tintes
Los compuestos basados en la this compound se han utilizado en la síntesis de colorantes y tintes . Estos tintes encuentran aplicaciones en diversas industrias, incluyendo textiles y tintas, debido a sus colores vibrantes y estabilidad.
Aditivos de Polímeros
Los derivados de la this compound sirven como aditivos de polímeros . Pueden mejorar las propiedades de los polímeros, como la estabilidad térmica y la resistencia mecánica, lo que los hace adecuados para aplicaciones de materiales avanzados.
Síntesis Orgánica
En la síntesis orgánica, la this compound se utiliza como un bloque de construcción para construir moléculas orgánicas complejas . Su reactividad permite la formación de estructuras diversas, las cuales son cruciales en la investigación farmacéutica y la ciencia de los materiales.
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione heterocycles, a class of compounds to which 4-nitroindoline-2,3-dione belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The electrophilic reactivity of nitroindoles, a group that includes 4-nitroindoline-2,3-dione, has been explored in a wide range of chemical reactions . These reactions often involve interactions with electron-rich species, leading to diversely substituted indoles .
Biochemical Pathways
Isoindoline-1,3-dione heterocycles have been noted for their diverse chemical reactivity and promising applications . The synthesis process of these heterocycles involves various methods, each offering unique advantages and challenges .
Result of Action
Nitroindoles have been shown to have remarkable electrophilic reactivity with electron-rich species, leading to the generation of diversely substituted indoles .
Análisis Bioquímico
Biochemical Properties
4-nitro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound also interacts with proteins involved in cell signaling, modulating their activity and influencing downstream effects. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
4-nitro-1H-indole-2,3-dione has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate certain signaling pathways that promote cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of 4-nitro-1H-indole-2,3-dione involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species . Additionally, 4-nitro-1H-indole-2,3-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-nitro-1H-indole-2,3-dione have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 4-nitro-1H-indole-2,3-dione is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been found to affect cellular functions, including changes in cell signaling pathways and gene expression patterns. These temporal effects are important for understanding the compound’s potential therapeutic applications and its safety profile.
Dosage Effects in Animal Models
The effects of 4-nitro-1H-indole-2,3-dione vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced effects . For instance, low doses of 4-nitro-1H-indole-2,3-dione have been found to promote cell survival and proliferation, while high doses can induce cell death and toxicity. These dosage effects are crucial for determining the compound’s therapeutic window and its potential adverse effects at high doses.
Metabolic Pathways
4-nitro-1H-indole-2,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been found to modulate metabolic flux and alter metabolite levels . For example, it can inhibit the activity of enzymes involved in oxidative stress pathways, leading to a decrease in the production of reactive oxygen species. Additionally, 4-nitro-1H-indole-2,3-dione can interact with cofactors involved in energy metabolism, influencing cellular energy production. These metabolic interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-nitro-1H-indole-2,3-dione within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Studies have shown that 4-nitro-1H-indole-2,3-dione can accumulate in certain tissues, leading to localized effects. Additionally, the compound’s distribution within cells can influence its activity, with certain subcellular compartments being more susceptible to its effects. These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-nitro-1H-indole-2,3-dione plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects . For instance, 4-nitro-1H-indole-2,3-dione has been found to localize to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, the compound can undergo post-translational modifications that influence its localization and activity. These subcellular localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
4-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-6-4(9-8(7)12)2-1-3-5(6)10(13)14/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYITZWXVYYSISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471680 | |
| Record name | 4-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-93-2 | |
| Record name | 4-Nitro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61394-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)
![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)








